molecular formula C19H22O B1358892 2,2'-Dimethyl-5-tert-butylbenzophenone

2,2'-Dimethyl-5-tert-butylbenzophenone

Cat. No.: B1358892
M. Wt: 266.4 g/mol
InChI Key: NFRDSOMKJZLIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dimethyl-5-tert-butylbenzophenone is a substituted benzophenone derivative characterized by methyl groups at the 2 and 2' positions and a bulky tert-butyl group at the 5 position. Benzophenones are aromatic ketones widely studied for their applications in organic synthesis, photochemistry, and materials science. The tert-butyl group enhances steric hindrance and lipophilicity, while the methyl groups contribute to electronic modulation of the aromatic system.

Properties

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

(5-tert-butyl-2-methylphenyl)-(2-methylphenyl)methanone

InChI

InChI=1S/C19H22O/c1-13-8-6-7-9-16(13)18(20)17-12-15(19(3,4)5)11-10-14(17)2/h6-12H,1-5H3

InChI Key

NFRDSOMKJZLIOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Research Insights and Limitations

  • Synthetic Challenges: The tert-butyl group in this compound may complicate synthesis due to steric hindrance, requiring optimized conditions (e.g., Lewis acid catalysts for Friedel-Crafts reactions).
  • Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for the target compound are absent in the provided literature, necessitating extrapolation from analogs.
  • Functional Trade-offs : While tert-butyl groups improve solubility, they may reduce crystallinity compared to nitro or hydroxy derivatives.

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